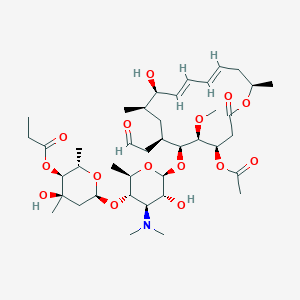
Nitro blue diformazan
Overview
Description
Nitro blue diformazan is a multifunctional dye widely used in biological and chemical research. It is formed by the reduction of nitro blue tetrazolium, a compound that reacts with reactive oxygen species to produce a dark blue formazan precipitate. This property makes this compound an essential tool for detecting and quantifying intracellular reactive oxygen species.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitro blue diformazan is synthesized through the reduction of nitro blue tetrazolium. The reaction typically involves the use of reducing agents such as folic acid, N-(4-aminobenzoyl) glutamic acid, or other amino acids. The reduction process is facilitated by the presence of carboxylic acid in the alpha position, which acts as the electron donor. The reaction can be accelerated by using N-ethyl-N’-(3-dimethylaminopropyl) carbodiimide, which promotes the reduction of both tetrazolium rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reduction of nitro blue tetrazolium using appropriate reducing agents under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Nitro blue diformazan primarily undergoes reduction reactions. The reduction of nitro blue tetrazolium to this compound is a well-studied process, often used to detect superoxide anion radicals. The reaction involves the transfer of electrons from the reducing agent to the nitro blue tetrazolium, resulting in the formation of the blue formazan product .
Common Reagents and Conditions:
Reducing Agents: Folic acid, N-(4-aminobenzoyl) glutamic acid, amino acids.
Reaction Conditions: The reaction is typically carried out in an alkaline medium to facilitate the reduction process.
Major Products: The primary product of the reduction reaction is this compound, which is characterized by its dark blue color.
Scientific Research Applications
Nitro blue diformazan has a wide range of applications in scientific research:
Chemistry: Used as a dye to detect and quantify reactive oxygen species in various chemical reactions.
Biology: Employed in staining techniques to visualize and measure intracellular reactive oxygen species in cells and tissues.
Medicine: Utilized in diagnostic assays to detect oxidative stress and related conditions.
Industry: Applied in the textile industry for dyeing fabrics and in the development of dye-sensitized solar cells
Mechanism of Action
The mechanism of action of nitro blue diformazan involves its formation through the reduction of nitro blue tetrazolium. The reduction process is facilitated by the presence of reactive oxygen species, which act as electron donors. The resulting formazan product is insoluble and precipitates out, allowing for easy visualization and quantification. The molecular targets involved in this process include various oxidoreductases and antioxidant enzymes that participate in the reduction of nitro blue tetrazolium .
Comparison with Similar Compounds
Nitro blue tetrazolium: The precursor to nitro blue diformazan, used in similar applications for detecting reactive oxygen species.
Tetrazolium salts: A class of compounds that undergo reduction to form colored formazan products, used in various biological assays.
Uniqueness: this compound is unique due to its specific application in detecting superoxide anion radicals and its ability to form a distinct dark blue precipitate, making it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]imino-N'-(4-nitroanilino)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKRPSVRVUKAJC-SAORWRKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4)OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-01-2 | |
| Record name | Nitroblue formazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (NE,E)-N-({3,3'-dimethoxy-4'-[(E)-{[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene](phenyl)methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-N'-[(4-nitrophenyl)amino]benzenecarboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


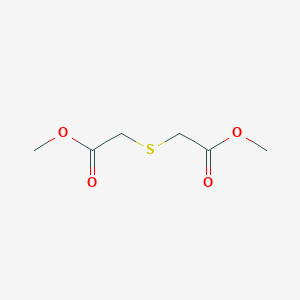
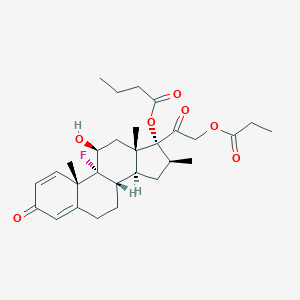

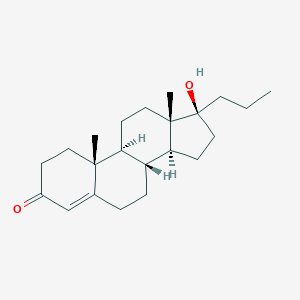
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)

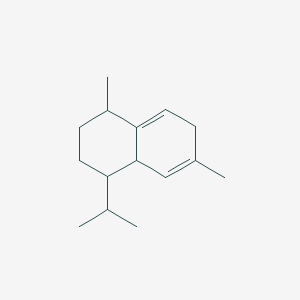
![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)

